Cas no 64991-34-0 (2-(ethylamino)-3-phenylpropanoic acid)
2-(ethylamino)-3-phenylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- L-PHENYLALANINE, N-ETHYL-
- 2-(ethylamino)-3-phenylpropanoic acid
- PCA99134
- CS-0234262
- IDA54504
- AKOS009940543
- EN300-140220
- Z446012696
- SCHEMBL839840
- 64991-34-0
-
- Inchi: 1S/C11H15NO2/c1-2-12-10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14)/t10-/m0/s1
- InChI Key: ZHLKFJCNKZEBNG-JTQLQIEISA-N
- SMILES: C(O)(=O)[C@H](CC1=CC=CC=C1)NCC
Computed Properties
- Exact Mass: 193.110278721Da
- Monoisotopic Mass: 193.110278721Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 49.3Ų
2-(ethylamino)-3-phenylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-140220-0.05g |
2-(ethylamino)-3-phenylpropanoic acid |
64991-34-0 | 95.0% | 0.05g |
$101.0 | 2025-02-21 | |
| Enamine | EN300-140220-0.1g |
2-(ethylamino)-3-phenylpropanoic acid |
64991-34-0 | 95.0% | 0.1g |
$152.0 | 2025-02-21 | |
| Enamine | EN300-140220-0.25g |
2-(ethylamino)-3-phenylpropanoic acid |
64991-34-0 | 95.0% | 0.25g |
$216.0 | 2025-02-21 | |
| Enamine | EN300-140220-0.5g |
2-(ethylamino)-3-phenylpropanoic acid |
64991-34-0 | 95.0% | 0.5g |
$407.0 | 2025-02-21 | |
| Enamine | EN300-140220-1.0g |
2-(ethylamino)-3-phenylpropanoic acid |
64991-34-0 | 95.0% | 1.0g |
$528.0 | 2025-02-21 | |
| Enamine | EN300-140220-2.5g |
2-(ethylamino)-3-phenylpropanoic acid |
64991-34-0 | 95.0% | 2.5g |
$1034.0 | 2025-02-21 | |
| Enamine | EN300-140220-5.0g |
2-(ethylamino)-3-phenylpropanoic acid |
64991-34-0 | 95.0% | 5.0g |
$1530.0 | 2025-02-21 | |
| Enamine | EN300-140220-10.0g |
2-(ethylamino)-3-phenylpropanoic acid |
64991-34-0 | 95.0% | 10.0g |
$2269.0 | 2025-02-21 | |
| Enamine | EN300-140220-50mg |
2-(ethylamino)-3-phenylpropanoic acid |
64991-34-0 | 95.0% | 50mg |
$101.0 | 2023-09-30 | |
| Enamine | EN300-140220-100mg |
2-(ethylamino)-3-phenylpropanoic acid |
64991-34-0 | 95.0% | 100mg |
$152.0 | 2023-09-30 |
2-(ethylamino)-3-phenylpropanoic acid Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2-(ethylamino)-3-phenylpropanoic acid
Introduction to 2-(ethylamino)-3-phenylpropanoic acid (CAS No. 64991-34-0)
2-(ethylamino)-3-phenylpropanoic acid, identified by its Chemical Abstracts Service (CAS) number 64991-34-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a phenyl group and an ethylamino side chain, exhibits structural features that make it a valuable intermediate in the development of various pharmacologically active agents. The presence of both an amine and a carboxylic acid functionality provides multiple points for chemical modification, enabling the synthesis of complex derivatives with tailored biological activities.
The compound belongs to a class of molecules that have garnered attention due to their potential applications in drug discovery. Specifically, the ethylamino moiety is commonly found in biologically active compounds, contributing to interactions with biological targets such as enzymes and receptors. The 3-phenylpropanoic acid backbone offers steric and electronic properties that can be exploited to modulate binding affinities and metabolic stability. These characteristics make 2-(ethylamino)-3-phenylpropanoic acid a versatile building block for medicinal chemists.
Recent advancements in computational chemistry and molecular modeling have further highlighted the utility of this compound. Studies have demonstrated that the phenyl ring can serve as a scaffold for designing molecules with enhanced solubility and improved pharmacokinetic profiles. Additionally, the ethylamino group provides a site for hydrogen bonding interactions, which are crucial for optimizing binding to biological targets. These insights have been integrated into modern drug design strategies, where 2-(ethylamino)-3-phenylpropanoic acid is increasingly employed as a starting material.
In the context of contemporary pharmaceutical research, the synthesis of derivatives of 2-(ethylamino)-3-phenylpropanoic acid has been explored for their potential therapeutic effects. For instance, modifications to the amine or carboxylic acid groups can lead to compounds with anti-inflammatory, analgesic, or even anticancer properties. The phenyl ring also offers opportunities for further functionalization, allowing chemists to introduce additional substituents that enhance biological activity or selectivity.
One notable area of research involves the use of 2-(ethylamino)-3-phenylpropanoic acid in the development of enzyme inhibitors. The structural motif is well-suited for mimicking natural substrates or transition states, thereby facilitating the design of potent inhibitors. For example, derivatives of this compound have been investigated as inhibitors of proteases and kinases, which are key targets in treating diseases such as cancer and inflammation. The ability to fine-tune the properties of these derivatives through structural modifications has made 2-(ethylamino)-3-phenylpropanoic acid a valuable asset in high-throughput screening campaigns.
The synthetic pathways for preparing 2-(ethylamino)-3-phenylpropanoic acid have also seen significant development. Modern synthetic methods emphasize efficiency, scalability, and sustainability. Catalytic processes and green chemistry principles have been applied to optimize reactions involving this intermediate, reducing waste and improving yields. These advancements not only enhance the practicality of working with 64991-34-0 but also align with global efforts toward environmentally responsible chemical synthesis.
From a regulatory perspective, compounds like 2-(ethylamino)-3-phenylpropanoic acid must undergo rigorous evaluation to ensure safety and efficacy before they can be used in pharmaceutical applications. Preclinical studies are essential to assess toxicity profiles and pharmacokinetic behavior. These studies often involve evaluating how the compound is metabolized and excreted by the body, as well as its potential interactions with other drugs or biological systems.
The role of 2-(ethylamino)-3-phenylpropanoic acid in academic research cannot be overstated. It serves as a model system for studying reaction mechanisms, molecular recognition processes, and synthetic methodologies. Researchers utilize this compound to develop new synthetic strategies that can be applied broadly in organic chemistry and medicinal chemistry. The insights gained from such studies contribute to the broader scientific community's understanding of molecular interactions and drug design principles.
In conclusion,2-(ethylamino)-3-phenylpropanoic acid (CAS No. 64991-34-0) represents a fascinating compound with diverse applications in pharmaceutical research and development. Its unique structural features make it an excellent candidate for generating novel bioactive molecules through strategic chemical modifications. As research continues to evolve, the utility of this intermediate is expected to expand further, driving innovation in drug discovery and therapeutic development.
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